Rel-methyl (1R,6S,7r)-bicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Methyl bicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a bicyclic ester, characterized by its unique bicyclo[4.1.0]heptane structure, which consists of two fused rings. This compound is primarily used in research and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[4.1.0]heptane-7-carboxylate typically involves the esterification of bicyclo[4.1.0]heptane-7-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester .
Industrial Production Methods
In an industrial setting, the production of methyl bicyclo[4.1.0]heptane-7-carboxylate follows a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.
Major Products
Oxidation: Bicyclo[4.1.0]heptane-7-carboxylic acid or ketones.
Reduction: Bicyclo[4.1.0]heptane-7-methanol.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
Methyl bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The bicyclic structure also contributes to its unique chemical reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptane-7-carboxylic acid: The parent carboxylic acid of the ester.
Bicyclo[4.1.0]heptane-7-methanol: The reduced form of the ester.
Norbornane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Methyl bicyclo[4.1.0]heptane-7-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties compared to its parent carboxylic acid or reduced alcohol forms. The bicyclic structure also provides rigidity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl (1R,6S)-bicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)8-6-4-2-3-5-7(6)8/h6-8H,2-5H2,1H3/t6-,7+,8? |
InChI Key |
MSAQFZVACWBUBX-DHBOJHSNSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CCCC2 |
Canonical SMILES |
COC(=O)C1C2C1CCCC2 |
Origin of Product |
United States |
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